1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene
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Overview
Description
1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene: is an organochlorine compound characterized by the presence of multiple chlorine atoms and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene typically involves multiple steps, starting with the chlorination of benzene to form trichlorobenzene. This is followed by the introduction of the nitro group and the chloroethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitration processes, utilizing continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-aminophenoxy]benzene.
Scientific Research Applications
1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and chlorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Trichloro-2-[2-(2-chloroethoxy)ethoxy]benzene
- 1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene
- 1,2,4-Trichloro-5-(2,4,5-trichlorobenzyl)benzene
Uniqueness
1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene is unique due to the presence of both a nitro group and multiple chlorine atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where specific functional groups are required.
Properties
CAS No. |
55751-92-3 |
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Molecular Formula |
C14H9Cl4NO4 |
Molecular Weight |
397.0 g/mol |
IUPAC Name |
1,3,5-trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene |
InChI |
InChI=1S/C14H9Cl4NO4/c15-3-4-22-13-7-9(1-2-12(13)19(20)21)23-14-10(17)5-8(16)6-11(14)18/h1-2,5-7H,3-4H2 |
InChI Key |
UGIIODMUGZEZDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)Cl)Cl)OCCCl)[N+](=O)[O-] |
Origin of Product |
United States |
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